molecular formula C9H7BrO3 B1600476 Methyl 2-(3-bromophenyl)-2-oxoacetate CAS No. 81316-36-1

Methyl 2-(3-bromophenyl)-2-oxoacetate

Cat. No.: B1600476
CAS No.: 81316-36-1
M. Wt: 243.05 g/mol
InChI Key: JHRVFNCYNNNVSI-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromophenyl)-2-oxoacetate is a useful research compound. Its molecular formula is C9H7BrO3 and its molecular weight is 243.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Characterization

  • Methyl 2-(4-methoxyphenyl)-2-oxoacetate, a compound related to Methyl 2-(3-bromophenyl)-2-oxoacetate, has been synthesized from the ascidian Polycarpa aurata using Grignard reagent and dimethyl oxalate. This method has shown an improved yield compared to other methods, indicating its effectiveness in preparing α-keto esters (Zhou Hua-feng, 2007).

Applications in Multicomponent Chemical Transformations

  • In a study, Methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, a similar compound to this compound, was synthesized via a one-pot, three-component strategy. This process and the resulting compound were characterized for their structure and potential applications in multicomponent chemical transformations (M. N. Ahmed et al., 2016).

Use in Polymerization Processes

  • Methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, which shares structural similarities with this compound, has been utilized in the polymerization of cyclic monomers. This process led to the formation of polymers with specific properties, such as a glass transition temperature of 90°C, indicating the potential of such compounds in polymer sciences (N. Moszner et al., 2003).

Anticancer and Antioxidant Potential

  • Research involving derivatives of bromophenols, which are structurally related to this compound, has shown significant antioxidant and anticancer potential. These compounds were synthesized and tested for their effectiveness in ameliorating oxidative damage and inducing apoptosis in cancer cells, indicating their potential use in drug development (Hui Dong et al., 2022).

Synthesis and Crystal Structure Analysis

  • The synthesis and crystal structure of compounds structurally related to this compound have been explored, providing insights into their molecular structures and stability. These studies contribute to understanding the physical and chemical properties of such compounds, which is crucial for their potential applications (Diwaker et al., 2015).

Potential in Drug Synthesis

  • This compound and its derivatives may have implications in drug synthesis processes. For instance, research has shown that similar compounds can be used as intermediates in the synthesis of drugs, highlighting their significance in medicinal chemistry (K. Scott et al., 1993).

Properties

IUPAC Name

methyl 2-(3-bromophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRVFNCYNNNVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469505
Record name METHYL 2-(3-BROMOPHENYL)-2-OXOACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81316-36-1
Record name METHYL 2-(3-BROMOPHENYL)-2-OXOACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(3-Bromo-phenyl)-hydroxy-acetic acid (526.4 mg, 2.23 mmol) was dissolved in benzene (6 mL) and methanol (3 mL). Trimethylsilyldiazomethane (2 M solution in diethyl ether, 1.23 mL, 2.46 mmol) was added, and the mixture was stirred at room temperature for 10 minutes. The reaction solution was concentrated under reduced pressure, and then the residue was dissolved in dichloromethane (11.2 mL). Dess-Martin periodinane (1.95 g, 4.47 mmol) was added, and the mixture was stirred at room temperature for 10 minutes. A saturated aqueous sodium bicarbonate solution and a saturated aqueous sodium thiosulfate solution were added to the reaction solution, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous sodium bicarbonate solution and brine and then dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel chromatography (hexane:ethyl acetate=100:0 to 85:15) to give the title compound (502.2 mg, 95% in two steps).
Quantity
526.4 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step Two
Quantity
1.95 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.